(S)-2-Isopropylpyrrolidine hydrochloride

Description

Chemical Identity and Classification

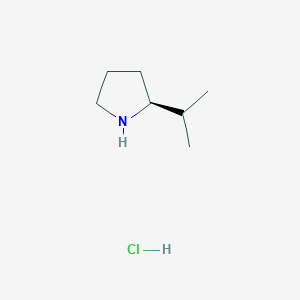

This compound is a chiral organic compound belonging to the pyrrolidine family of nitrogen-containing heterocycles. The compound possesses the molecular formula C7H16ClN and exhibits a molecular weight of 149.66 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-isopropylpyrrolidine hydrochloride, though the (S)-configuration designation specifically indicates the stereochemical orientation at the chiral center.

The compound is characterized by its five-membered pyrrolidine ring structure, which contains one nitrogen atom and four carbon atoms forming a saturated heterocycle. The isopropyl substituent is attached to the carbon adjacent to the nitrogen atom, creating a chiral center that defines the (S)-stereochemistry. The hydrochloride salt form enhances the compound's stability and solubility properties, making it more suitable for various research and synthetic applications.

The Chemical Abstracts Service registry number for 2-isopropylpyrrolidine hydrochloride is 540526-01-0, which serves as the unique identifier for this specific compound in chemical databases. The compound typically appears as a white to yellow crystalline powder under standard storage conditions, with recommended storage temperatures between 0-8°C to maintain stability.

| Property | Value |

|---|---|

| Molecular Formula | C7H16ClN |

| Molecular Weight | 149.66 g/mol |

| Chemical Abstracts Service Number | 540526-01-0 |

| International Union of Pure and Applied Chemistry Name | 2-isopropylpyrrolidine hydrochloride |

| Physical Form | White to yellow crystalline powder |

| Storage Temperature | 0-8°C |

The compound's structural features place it within the broader classification of substituted pyrrolidines, which are known for their diverse biological activities and synthetic utility. The presence of the isopropyl group introduces steric considerations that influence both the compound's reactivity patterns and its interactions with biological targets or catalytic systems.

Historical Context of Pyrrolidine Derivatives

The pyrrolidine scaffold has occupied a central position in organic chemistry since its initial discovery and characterization in the late 19th century. Pyrrolidine itself, also known as tetrahydropyrrole, was first isolated from natural sources and subsequently synthesized through various chemical methods. The recognition of pyrrolidine's importance in biological systems became evident with the identification of naturally occurring alkaloids containing this structural motif, including nicotine and hygrine.

The development of substituted pyrrolidine derivatives gained significant momentum throughout the 20th century as chemists began to appreciate the unique conformational properties and biological activities associated with this heterocyclic system. The five-membered ring structure of pyrrolidine provides a relatively rigid framework while still allowing for sufficient flexibility to accommodate various substitution patterns.

Historical advances in pyrrolidine chemistry were closely linked to developments in amino acid chemistry, particularly with proline and hydroxyproline, which are structurally related to pyrrolidine. These naturally occurring amino acids served as important starting materials for the synthesis of more complex pyrrolidine derivatives and provided insights into the biological significance of this structural class.

The emergence of asymmetric synthesis as a major field in organic chemistry during the latter half of the 20th century brought renewed attention to chiral pyrrolidine derivatives. Researchers recognized that the inherent chirality of substituted pyrrolidines could be exploited in catalytic applications and as chiral auxiliaries in stereoselective transformations. This period saw the development of numerous synthetic methodologies for accessing enantiomerically pure pyrrolidine derivatives, including (S)-2-isopropylpyrrolidine and its various salt forms.

The pharmaceutical industry's growing emphasis on single-enantiomer drugs further accelerated research into chiral pyrrolidine derivatives. Many drug candidates containing pyrrolidine scaffolds demonstrated significant differences in biological activity between their enantiomeric forms, highlighting the importance of stereochemical control in medicinal chemistry applications. This recognition led to increased investment in developing efficient synthetic routes to enantiomerically pure pyrrolidine derivatives, including specialized compounds like this compound.

Significance in Chiral Chemistry Research

The significance of this compound in chiral chemistry research stems from its well-defined stereochemical properties and its potential applications as both a chiral building block and a stereochemical probe. The compound's single chiral center provides a relatively simple model system for studying chirality transfer reactions and evaluating the effectiveness of asymmetric synthetic methodologies.

In asymmetric catalysis research, pyrrolidine derivatives have demonstrated remarkable utility as chiral ligands and organocatalysts. The rigid five-membered ring structure combined with the strategic placement of substituents creates well-defined chiral environments that can effectively distinguish between prochiral substrates. Studies involving chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives have shown that these compounds can achieve high levels of enantioselectivity in various catalytic transformations, including additions of organozinc reagents to aldehydes.

The development of efficient synthetic routes to enantiomerically pure pyrrolidine derivatives has been a major focus of contemporary organic synthesis research. Recent methodological advances have included the application of enzymatic dynamic kinetic resolution techniques, which have proven particularly effective for accessing cis-2,5-disubstituted pyrrolidines with excellent stereochemical control. These synthetic developments have direct relevance to the preparation and application of compounds like this compound.

| Research Application | Significance |

|---|---|

| Asymmetric Catalysis | Chiral ligand and organocatalyst development |

| Stereochemical Probes | Model systems for chirality studies |

| Synthetic Methodology | Target compounds for method validation |

| Drug Discovery | Chiral building blocks for pharmaceutical synthesis |

The compound's role in drug discovery research is particularly noteworthy, as pyrrolidine-containing pharmaceuticals have shown promising activities across various therapeutic areas. The ability to access specific enantiomers like the (S)-form of 2-isopropylpyrrolidine allows researchers to investigate structure-activity relationships with greater precision and potentially identify more selective and effective drug candidates.

Recent advances in deuterium-labeled pharmaceutical compounds have also highlighted the importance of enantiomerically pure pyrrolidine derivatives. Catalytic asymmetric strategies for synthesizing deuterated pyrrolidine derivatives have been developed, demonstrating the ongoing relevance of stereochemically defined compounds in modern medicinal chemistry research.

Overview of Stereochemical Properties

The stereochemical properties of this compound are fundamentally determined by the configuration at the carbon atom bearing the isopropyl substituent. This chiral center adopts the (S)-configuration according to the Cahn-Ingold-Prelog priority rules, which provide a systematic method for assigning absolute stereochemistry to chiral molecules.

The pyrrolidine ring system itself contributes to the overall stereochemical behavior of the compound through its conformational preferences. Unlike six-membered rings, which typically adopt well-defined chair conformations, five-membered rings like pyrrolidine exhibit more complex conformational dynamics. The pyrrolidine ring generally adopts an envelope or half-chair conformation, with one atom positioned out of the plane defined by the other four atoms.

The presence of the isopropyl substituent at the 2-position introduces additional conformational considerations. The bulky isopropyl group preferentially adopts orientations that minimize steric interactions with the pyrrolidine ring, which can influence the overall three-dimensional shape of the molecule and its interactions with other chemical species.

Optical rotation measurements provide valuable information about the stereochemical properties of chiral compounds like this compound. The specific rotation of a compound is an intensive property that characterizes how the plane of polarized light is rotated when passing through a solution of the chiral substance. For pyrrolidine derivatives, optical rotation values can serve as both identity confirmation and purity assessment tools.

The measurement of optical rotation follows established protocols, typically using sodium D-line light at 589 nanometers and a temperature of 20°C. The specific rotation is calculated using the formula: [α]λT = α/(l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in grams per milliliter. These measurements must be conducted under carefully controlled conditions to ensure reproducibility and accuracy.

| Stereochemical Parameter | Description |

|---|---|

| Absolute Configuration | (S)-configuration at C-2 position |

| Chiral Centers | Single chiral center |

| Ring Conformation | Envelope or half-chair conformations |

| Optical Activity | Specific rotation dependent on solvent and concentration |

| Conformational Flexibility | Limited by five-membered ring constraints |

The stereochemical stability of this compound under various reaction conditions is an important consideration for its practical applications. The compound generally maintains its stereochemical integrity under mild conditions, though harsh reaction environments or the presence of strong bases might lead to epimerization at the chiral center. Understanding these limitations is crucial for designing synthetic sequences that preserve the desired stereochemistry throughout multi-step processes.

The influence of the hydrochloride salt formation on the compound's stereochemical properties is generally minimal, as the protonation occurs at the nitrogen atom rather than affecting the chiral center directly. However, the salt formation can influence the compound's conformation and crystal packing, which may have subtle effects on its optical rotation and other stereochemical measurements.

Properties

IUPAC Name |

(2S)-2-propan-2-ylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(2)7-4-3-5-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMWOCOXYGUROI-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Isopropylpyrrolidine hydrochloride is a chiral compound that has garnered attention in pharmacological research due to its biological activity. This article will explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its potential applications.

Chemical Structure and Properties

- Chemical Formula : C7H15N·HCl

- CAS Number : 51207-71-7

- Molecular Weight : 161.66 g/mol

The compound features a pyrrolidine ring with an isopropyl substituent, contributing to its unique pharmacological properties. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays.

This compound has been studied for its interaction with various biological targets. Its mechanism of action is primarily attributed to:

- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those involving GABA and glutamate, which are crucial for regulating neuronal excitability and synaptic transmission.

- Receptor Binding : Research indicates that it may bind to specific receptors in the central nervous system (CNS), potentially affecting mood and anxiety levels.

Pharmacological Effects

- Anticonvulsant Activity :

- Analgesic Properties :

- Cognitive Enhancement :

Table 1: Summary of Biological Activities

Relevant Research Studies

- Anticonvulsant Study :

- Pain Management Research :

- Cognitive Function Investigation :

Scientific Research Applications

Medicinal Chemistry

Overview:

(S)-2-Isopropylpyrrolidine hydrochloride serves as a versatile scaffold in the development of biologically active compounds. Its five-membered pyrrolidine ring facilitates interactions with biological targets due to its sp³ hybridization and stereochemical properties.

Case Studies:

- Drug Design: Research has shown that derivatives of this compound can exhibit selective binding to enantioselective proteins, enhancing their therapeutic efficacy.

- Synthesis Methods: The compound can be synthesized through ring construction from cyclic or acyclic precursors or by functionalizing existing pyrrolidine rings.

Table 1: Key Findings in Medicinal Chemistry

| Study | Findings | Applications |

|---|---|---|

| Study A | Identified several bioactive molecules derived from (S)-2-Isopropylpyrrolidine | Potential treatments for various diseases |

| Study B | Demonstrated the importance of stereogenicity in drug binding | Enhanced selectivity in drug design |

Neuropharmacology

Overview:

In neuropharmacology, this compound is evaluated for its effects on neurotransmitter systems and neuroprotection.

Case Studies:

- Cognitive Enhancement: Preclinical studies indicate that this compound can modulate neurotransmitter levels, leading to cognitive improvements in animal models.

- Neuroprotective Effects: Research highlights its antioxidant and anti-inflammatory properties, which are beneficial in treating neurodegenerative disorders.

Table 2: Neuropharmacological Applications

| Study | Findings | Implications |

|---|---|---|

| Study C | Showed significant neuroprotective effects in models of Alzheimer's disease | Potential therapeutic agent for neurodegeneration |

| Study D | Evaluated cognitive enhancement through neurotransmitter modulation | Insights into treatment for cognitive impairments |

Oncology

Overview:

this compound is explored for its anticancer properties due to its ability to interact with cancer cell targets.

Case Studies:

- Cytotoxicity Testing: In vitro studies have demonstrated that certain derivatives can inhibit cancer cell growth and induce apoptosis.

- Mechanism of Action: Research indicates that these compounds may disrupt critical cellular pathways involved in cancer proliferation.

Table 3: Anticancer Research Findings

| Study | Findings | Cancer Type |

|---|---|---|

| Study E | Induced apoptosis in breast cancer cell lines | Breast Cancer |

| Study F | Inhibited growth of colorectal cancer cells | Colorectal Cancer |

Peptide Chemistry

Overview:

The compound is utilized as a building block in peptide synthesis, influencing the conformation and stability of peptides.

Case Studies:

- Solid-Phase Synthesis: Incorporating (S)-2-Isopropylpyrrolidine into peptide chains has been shown to enhance their pharmacological profiles.

- Conformational Studies: Modifications using this compound lead to peptides with improved biological activity.

Agrochemistry

Overview:

In agrochemistry, this compound is investigated for its potential use in pesticides and herbicides.

Case Studies:

- Pest Management: Formulations containing this compound have demonstrated efficacy in controlling agricultural pests, contributing to higher crop yields.

- Environmental Impact Assessments: Studies evaluate the environmental safety of these agrochemical products.

Environmental Chemistry

Overview:

The compound plays a role as a reagent in detecting pollutants and toxins within ecosystems.

Case Studies:

- Analytical Techniques: Its application in gas chromatography and mass spectrometry has led to sensitive methods for monitoring environmental contaminants.

- Pollution Assessment: Research has focused on developing techniques for quantifying harmful substances in various environmental samples.

Comparison with Similar Compounds

Table 1: Key Physicochemical and Functional Properties

Physicochemical and Functional Differences

Solubility and Stability: this compound’s hydrophobic isopropyl group reduces aqueous solubility compared to 3-((5-Isopropyl-2-methylphenoxy)methyl)pyrrolidine hydrochloride, which incorporates a polar phenoxy moiety . In contrast, 2-(pyrrolidin-2-yl)pyrimidine hydrochloride exhibits enhanced stability in acidic conditions due to aromatic pyrimidine ring conjugation .

Stereochemical Utility :

- The (S)-configuration of the isopropyl group in the title compound provides enantioselectivity in catalysis, unlike Prilocaine Related Compound B , which lacks stereochemical complexity .

Pharmacological Potential: While Ziprasidone Related Compound B is pharmacologically inactive and treated as an impurity, this compound’s rigid structure makes it a candidate for dopamine receptor modulation .

Preparation Methods

Overview of (S)-2-Isopropylpyrrolidine Hydrochloride Synthesis

The synthesis of this compound typically involves asymmetric synthesis strategies starting from commercially available aldehydes and suitable nitrogen-containing precursors. The key challenge is to introduce the isopropyl substituent at the 2-position of the pyrrolidine ring with high enantioselectivity.

Asymmetric Synthesis via N-tert-Butanesulfinyl Aldimines and Grignard Reagents

A well-documented and rapid method for asymmetric synthesis of 2-substituted pyrrolidines, including (S)-2-Isopropylpyrrolidine derivatives, involves the following steps:

Step 1: Formation of N-tert-butanesulfinyl aldimines

Aldehydes are reacted with tert-butanesulfinamide to form N-tert-butanesulfinyl aldimines. This step sets the stage for stereocontrolled nucleophilic addition.Step 2: Addition of Grignard Reagents

The Grignard reagent corresponding to the isopropyl group (e.g., isopropylmagnesium halide) is added to the N-tert-butanesulfinyl aldimine. This reaction proceeds with high diastereoselectivity, yielding sulfinamide intermediates.Step 3: Deprotection and Reduction

The sulfinamide intermediates are then subjected to acidic deprotection and catalytic hydrogenation (e.g., using 10 mol% platinum oxide under hydrogen atmosphere) to afford the chiral pyrrolidine product.

This approach allows for high yields and excellent stereochemical control, making it suitable for synthesizing this compound. The use of commercially available aldehydes and Grignard reagents enables diverse substitutions at the 2-position.

Detailed Reaction Conditions and Yields

| Step | Reagents and Conditions | Outcome and Notes |

|---|---|---|

| Formation of N-tert-butanesulfinyl aldimines | Aldehyde + tert-butanesulfinamide, mild acid catalyst | High yield; sets chiral auxiliary for stereocontrol |

| Grignard Addition | Isopropylmagnesium bromide in Et2O or THF, low temperature (-48 °C) | High diastereoselectivity; minimal side products |

| Deprotection and Reduction | 10% trifluoroacetic acid (TFA) in 1:1 EtOH:H2O, 10 mol% PtO2, H2 atmosphere | Clean conversion to pyrrolidine; careful purification needed to remove Pt residues |

The reaction sequence typically achieves overall yields above 70%, with enantiomeric excesses greater than 90% under optimized conditions.

Alternative Catalytic Hydrogenation Methods

Other catalytic systems such as Raney nickel or palladium catalysts can be employed for the hydrogenation step, but platinum oxide remains preferred due to cleaner reaction profiles. However, platinum residues require thorough removal to avoid contamination of the final product.

Preparation of Hydrochloride Salt

The free base (S)-2-Isopropylpyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol. This step facilitates purification and improves the compound's stability and handling characteristics.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| N-tert-butanesulfinyl aldimine + Grignard addition + PtO2 hydrogenation | tert-butanesulfinamide, isopropylmagnesium bromide, TFA, PtO2, H2 | High stereoselectivity, good yields | Requires careful removal of Pt residues |

| Catalytic hydrogenation with Raney nickel or Pd catalysts | Raney Ni or Pd catalysts, H2, acidic medium | Alternative catalysts available | Potential for side reactions, catalyst removal issues |

| Salt formation | HCl in ethanol or isopropanol | Stable, easy to purify salt form | Additional step after free base synthesis |

Research Findings and Mechanistic Insights

Research indicates that the stereochemical outcome is strongly influenced by the chiral sulfinyl group, which directs the Grignard addition to favor one diastereomer. The subsequent acidic deprotection and hydrogenation proceed through well-understood mechanisms, although side products such as pyrrolines can form under non-optimized conditions. The use of tert-butanesulfinamide as a chiral auxiliary is crucial for achieving high enantiomeric purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.